molecular formula C17H16N4O2S B5695426 1-(4-Methoxyphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Methoxyphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B5695426
M. Wt: 340.4 g/mol
InChI Key: WSTRJKNJHFIJPP-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-methoxyaniline with 2-methylbenzoic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate 1,3,4-thiadiazole ring, which is then coupled with an isocyanate derivative to yield the final urea product. The reaction conditions generally require refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with sodium borohydride produces amines .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by inhibiting key enzymes or receptors involved in cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives, such as:

    1-(4-Chlorophenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea: This compound has a similar structure but with a chlorine substituent instead of a methoxy group. It may exhibit different biological activities and chemical reactivity.

    1-(4-Methoxyphenyl)-3-[5-(2-ethylphenyl)-1,3,4-thiadiazol-2-yl]urea: This compound has an ethyl group instead of a methyl group on the thiadiazole ring, which may affect its physical and chemical properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-5-3-4-6-14(11)15-20-21-17(24-15)19-16(22)18-12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTRJKNJHFIJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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